6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine
Overview
Description
6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazine derivatives, which include 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine derivatives can have a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Biochemical Pathways
It is known that pyridazine derivatives can affect a variety of biochemical pathways, leading to a wide range of physiological effects .
Result of Action
It is known that pyridazine derivatives can have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives are known to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways . The interaction of this compound with these enzymes can modulate the levels of cyclic nucleotides, thereby influencing various physiological processes. Additionally, this compound may interact with other proteins involved in inflammatory and oxidative stress pathways, contributing to its potential therapeutic effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anti-inflammatory and antioxidant activities, which can protect cells from oxidative damage and inflammation . Furthermore, this compound may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby influencing cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to phosphodiesterase enzymes, leading to their inhibition and subsequent increase in cyclic nucleotide levels . This elevation in cyclic nucleotides can activate protein kinase A and other downstream signaling pathways, resulting in various physiological effects. Additionally, this compound may modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can exhibit sustained biological activity over extended periods, making them suitable for long-term therapeutic applications . The degradation products of this compound should be carefully monitored to ensure their safety and efficacy .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy. Additionally, the effects of this compound on metabolic flux and metabolite levels should be investigated to understand its impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in different cellular compartments can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound in subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-5-9(2)7-15(6-8)11-4-3-10(12)13-14-11/h3-4,8-9H,5-7H2,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDTXUNVFNSYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NN=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.